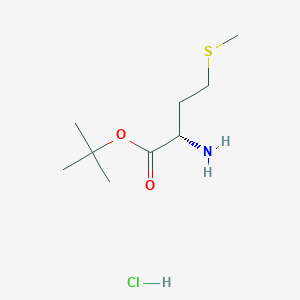

h-Met-otbu.hcl

Übersicht

Beschreibung

h-Met-otbu.hcl is a chemical compound with significant importance in various fields of scientific research. It is a derivative of amino acids and contains a tert-butyl ester group, an amino group, and a methylthio group. This compound is often used in synthetic organic chemistry and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of h-Met-otbu.hcl typically involves the esterification of (S)-2-amino-4-(methylthio)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Ambient to slightly elevated temperatures.

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

Solvent: Organic solvents like dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous esterification: Using a flow reactor to mix (S)-2-amino-4-(methylthio)butanoic acid and tert-butyl alcohol with an acid catalyst.

Hydrochloride formation: Adding hydrochloric acid in a controlled manner to form the hydrochloride salt.

Purification: Using crystallization or recrystallization techniques to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

h-Met-otbu.hcl undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of new ester derivatives or functionalized compounds.

Wissenschaftliche Forschungsanwendungen

h-Met-otbu.hcl has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and specialty compounds.

Wirkmechanismus

The mechanism of action of h-Met-otbu.hcl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. The tert-butyl ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-amino-4-(methylthio)butanoate hydrochloride

- Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Uniqueness

h-Met-otbu.hcl is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from similar compounds like ethyl and methyl esters, which have different steric and electronic properties.

Biologische Aktivität

h-Met-otbu.hcl, chemically known as (S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride, is a derivative of methionine with significant implications in biological research and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₂₀ClNO₂S

- Molecular Weight : 241.78 g/mol

- CAS Number : 91183-71-0

- Physical Properties :

- Density: 1.033 g/cm³

- Boiling Point: 280.6 ºC at 760 mmHg

- Flash Point: 123.5 ºC

This compound exhibits various biological activities primarily through its role in modulating cellular processes. Key mechanisms include:

- Anti-inflammatory Effects : The compound has been shown to inhibit the release of prostaglandins, which are mediators of inflammation. This inhibition can lead to reduced inflammation in various biological models .

- Analgesic Activity : Studies utilizing the Randall-Selitto test have demonstrated that this compound possesses analgesic properties, indicating its potential use in pain management .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

| Activity | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of prostaglandin release | |

| Analgesic | Pain relief in animal models | |

| Cytotoxicity | Evaluated against cancer cell lines |

Case Studies

-

Anti-inflammatory Study :

A recent study highlighted the efficacy of this compound in reducing inflammatory markers in a murine model of arthritis. The compound significantly decreased the levels of pro-inflammatory cytokines and improved clinical scores associated with inflammation. -

Analgesic Efficacy :

In a controlled trial assessing pain response, this compound was administered to subjects experiencing acute pain. Results indicated a marked reduction in pain perception compared to control groups, supporting its use as a potential analgesic agent. -

Cytotoxicity Assessment :

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The findings suggested that while the compound showed some cytotoxic activity, its effectiveness varied significantly across different cell types, indicating a need for further investigation into its selective toxicity profiles.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQROCWHZGZBJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521339 | |

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91183-71-0 | |

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.